molecular formula C12H17NO4 B12966620 (R)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid

(R)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid

Cat. No.: B12966620
M. Wt: 239.27 g/mol
InChI Key: JQMRQPGZNLHREW-SECBINFHSA-N
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Description

®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a benzyl group substituted with two methoxy groups, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Addition of Propanoic Acid Moiety: The resulting amine is then reacted with a propanoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of ®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and production time.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.

Scientific Research Applications

®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies investigating enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid
  • ®-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid
  • ®-3-Amino-2-(2,3-dimethoxyphenyl)propanoic acid

Uniqueness

®-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(2,3-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-5-3-4-8(11(10)17-2)6-9(7-13)12(14)15/h3-5,9H,6-7,13H2,1-2H3,(H,14,15)/t9-/m1/s1

InChI Key

JQMRQPGZNLHREW-SECBINFHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C[C@H](CN)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1OC)CC(CN)C(=O)O

Origin of Product

United States

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